molecular formula C27H24BrN3O2 B154700 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone CAS No. 133040-77-4

2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone

Cat. No.: B154700
CAS No.: 133040-77-4
M. Wt: 502.4 g/mol
InChI Key: KUECXUACQOYKNB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LY 225910 involves multiple steps, starting with the preparation of the core quinazolinone structure. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an isocyanate.

    Introduction of the Indole Moiety: The indole moiety is introduced via a Friedel-Crafts acylation reaction, followed by a reduction step.

    Bromination: The final step involves the bromination of the indole ring to yield LY 225910.

Chemical Reactions Analysis

LY 225910 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY 225910 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

LY 225910 is unique among CCK2 receptor antagonists due to its high potency and selectivity. Similar compounds include:

These compounds share the common feature of antagonizing the CCK2 receptor but differ in their chemical structures, pharmacokinetic profiles, and specific applications in research and drug development.

Properties

IUPAC Name

2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUECXUACQOYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927914
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133040-77-4
Record name LY 225910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone
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Synthesis routes and methods

Procedure details

A solution of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole (4.12 g, 12 mmol), 2-amino-N-(3-isopropoxyphenyl)benzamide (3.48 g, 13 mmol), and PPTS (1.64 g, 6.5 mmol) in 50 ml of pyridine was refluxed for 3.5 days. The reaction mixture was then evaporated in vacuo to dryness, and the residue was taken up in methylene chloride. The product was chromatographed (30% ethyl acetate/hexanes, SiO2) and the title product (2.13 g, 36%) crystallized by allowing the fractions containing product to evaporate: mp 179°-181° C.
Name
3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 2
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2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 3
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 4
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 5
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Reactant of Route 6
2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone
Customer
Q & A

Q1: How does the structure of 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone influence its binding affinity to the cholecystokinin receptor?

A1: Research suggests that the spatial arrangement of the indole and quinazolinone rings in this compound plays a crucial role in its binding affinity. The study found that an ethyl linker between these two rings, as seen in this compound, results in maximal receptor binding activity. [] This suggests that the ethyl linker provides an optimal distance and conformational flexibility for interaction with the receptor. Furthermore, introducing unsaturation into this linker significantly reduced the compound's receptor affinity, highlighting the importance of conformational flexibility in this region of the molecule. []

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